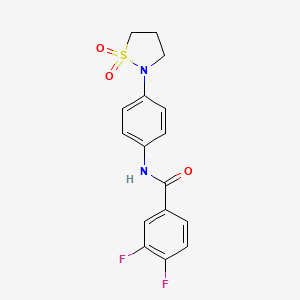

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide

Description

Properties

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N2O3S/c17-14-7-2-11(10-15(14)18)16(21)19-12-3-5-13(6-4-12)20-8-1-9-24(20,22)23/h2-7,10H,1,8-9H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKBWVLVRUGENK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide typically involves the following steps:

-

Formation of the Dioxidoisothiazolidinyl Intermediate: : The initial step involves the synthesis of the 1,1-dioxidoisothiazolidin-2-yl intermediate. This can be achieved by reacting a suitable thiazolidine derivative with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.

-

Coupling with 4-Aminophenyl Derivative: : The intermediate is then coupled with a 4-aminophenyl derivative through a nucleophilic substitution reaction. This step often requires the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine.

-

Introduction of the Difluorobenzamide Group: : The final step involves the introduction of the 3,4-difluorobenzamide group. This can be accomplished through an amide bond formation reaction, typically using a carboxylic acid derivative of 3,4-difluorobenzoic acid and the previously synthesized intermediate.

Industrial Production Methods

Industrial production of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidoisothiazolidinyl group, leading to the formation of sulfone derivatives.

-

Reduction: : Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Bases: Triethylamine, pyridine.

Major Products

Sulfone Derivatives: Formed through oxidation of the sulfur atom.

Amines and Alcohols: Resulting from reduction of nitro or carbonyl groups.

Substituted Aromatics: Produced via electrophilic aromatic substitution.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of enzyme activity is beneficial.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxidoisothiazolidinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The difluorobenzamide moiety enhances the compound’s binding affinity and specificity, contributing to its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide and related benzamide derivatives:

Key Research Findings and Structural Insights

In contrast, diflubenzuron and novaluron use 2,6-difluorobenzoyl groups, which reduce steric hindrance and optimize binding to target enzymes like chitin synthase.

Impact of Heterocyclic Moieties: The 1,1-dioxidoisothiazolidin-2-yl group introduces a sulfone group, which may increase metabolic stability compared to non-sulfonated analogs (e.g., triazole derivatives in ). Flucycloxuron’s cyclopropylmethyleneamino group provides conformational rigidity, a feature absent in the target compound.

Synthetic Pathways: The synthesis of similar compounds (e.g., triazole-thiones in ) involves nucleophilic addition of isothiocyanates to hydrazides, followed by cyclization. The target compound’s isothiazolidinone ring likely requires sulfonation of a precursor isothiazolidine.

Spectroscopic Characterization :

- IR spectra of benzamide derivatives typically show C=O stretches at ~1660–1682 cm⁻¹ and NH stretches at ~3150–3414 cm⁻¹. The absence of C=O bands in triazole derivatives () confirms cyclization, a step relevant to the target compound’s synthesis.

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique isothiazolidine moiety, which is believed to contribute significantly to its pharmacological properties. This article reviews the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide can be represented as follows:

This structure includes:

- A dioxidoisothiazolidine ring.

- A difluorobenzamide moiety.

The biological activity of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer progression and inflammation. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation and have been implicated in tumorigenesis .

- Receptor Modulation : It may also modulate the activity of specific receptors involved in cellular signaling pathways related to cancer and other diseases.

Antitumor Activity

Research indicates that N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide exhibits significant antitumor activity. A study demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Anti-inflammatory Properties

In addition to its antitumor effects, the compound has shown promise in reducing inflammation. It appears to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammatory responses .

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the efficacy of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide against breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. The mechanism was linked to the inhibition of CDK2 activity .

Study 2: Inflammation Reduction

Another investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment with N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide resulted in a significant decrease in joint swelling and inflammatory markers compared to control groups .

Data Summary

The following table summarizes key findings from studies on the biological activity of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide:

| Activity | Cell Line/Model | IC50/Effect | Mechanism |

|---|---|---|---|

| Antitumor | Breast cancer (MCF-7) | 15 µM | CDK2 inhibition |

| Anti-inflammatory | Murine arthritis model | Significant reduction | Cytokine modulation |

Q & A

Q. Can synergistic effects be observed when combining this compound with FDA-approved kinase inhibitors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.